molecular formula C10H9ClN4O2S B1681779 Sulfaclozine CAS No. 102-65-8

Sulfaclozine

Cat. No. B1681779
CAS RN: 102-65-8
M. Wt: 284.72 g/mol
InChI Key: QKLPUVXBJHRFQZ-UHFFFAOYSA-N
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Description

Sulfaclozine is a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid, in protozoa and bacteria . It is used for the treatment of coccidiosis in poultry due to infection with Eimeria species, fowl typhoid due to infection with Salmonella gallinarum, and fowl cholera due to infection with Pasteurella multocida .


Synthesis Analysis

In the search for novel, metal-based drug complexes that may be of value as anticancer agents, five new transition metal complexes of sulfaclozine (SCZ) with Cu(II), Co(II), Ni(II), Zn(II), and Fe(II) were successfully synthesized . The chemical structure of each complex was characterized using elemental analysis (CHN), IR spectroscopy, UV–Vis spectroscopy, thermogravimetric analysis (TGA), and electronic paramagnetic resonance (EPR) spectroscopy .


Molecular Structure Analysis

Theoretical studies using DFT/B3LYP were performed to further validate the proposed structures . The obtained results indicated that Cu(II) has a trigonal bipyramidal geometry, whereas Fe(II), Co(II), and Ni(II) have an octahedral structure, while Zn(II) has a tetrahedral arrangement .


Chemical Reactions Analysis

The metal–ligand stability constant (K f) revealed that Cu(II) and Ni(II) have good coordination stability among the metal compounds . IR spectra indicated that the donor atoms were one sulfonyl oxygen atom and one pyrazine nitrogen atom, which associated with the metal ions to form a stable hexagonal coordination ring .


Physical And Chemical Properties Analysis

Sulfaclozine has a molecular formula of C10H9ClN4O2S and an average mass of 284.722 Da . The density of Sulfaclozine is 1.588±0.06 g/cm3 .

Scientific Research Applications

1. Bivalence Metal Complexes of Sulfaclozine in Biological Studies

  • Summary of Application: Sulfaclozine (SCZ) has been used to synthesize new transition metal complexes with Cu (II), Co (II), Ni (II), Zn (II), and Fe (II) for potential use as anticancer agents .
  • Methods of Application: The chemical structure of each complex was characterized using elemental analysis (CHN), IR spectroscopy, UV–Vis spectroscopy, thermogravimetric analysis (TGA), and electronic paramagnetic resonance (EPR) spectroscopy . Theoretical studies using DFT/B3LYP were performed to further validate the proposed structures .
  • Results or Outcomes: The bio-activities of the characterized complexes were evaluated using DNA binding titration and molecular docking. The binding constant values for the metal complexes were promising, with a maximum value for the copper metal ion complex, which was 9 × 10 5 M -1 . In vitro cytotoxicity assays showed that the Cu (II) and Ni (II) complexes display promising antitumor activity against colon and breast cancer cell lines .

2. Degradation of Sulfaclozine in Water Treatment

  • Summary of Application: Sulfaclozine (SCL) is a sulfonamide antibiotic that can persist in the environment due to its incomplete metabolism in the human and animal body and its resistance to conventional wastewater treatment. Advanced oxidation processes (AOPs) are used to degrade SCL in water .
  • Methods of Application: The degradation of SCL was monitored in three different AOPs systems: UV/TiO 2, UV/K 2 S 2 O 8, and UV/TiO 2 /K 2 S 2 O 8 . The effect of water constituents like bicarbonate (HCO 3 −), phosphate (HPO 4 2−), chloride (Cl −), nitrate (NO 3 −) ions, and humic substances on the degradation of SCL was studied .
  • Results or Outcomes: It was shown that bicarbonate (HCO 3 −) and phosphate (HPO 4 2−) ions enhanced the degradation of SCL in UV/TiO 2 and UV/TiO 2 /K 2 S 2 O 8 systems whereas the addition of humic substances influenced these rates with a much smaller extent . The degradation rate of SCL in the UV/K 2 S 2 O 8 system was not affected by the presence of HCO 3 − and HPO 4 2− but was inhibited in the presence of humic substances .

Safety And Hazards

Sulfaclozine should be handled with care to avoid dust formation and breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

Research is being conducted on the use of sulfaclozine in novel, metal-based drug complexes that may be of value as anticancer agents . The bio-activities of the characterized complexes were evaluated using DNA binding titration and molecular docking . These results were supported by in vitro cytotoxicity assays showing that the Cu(II) and Ni(II) complexes display promising antitumor activity against colon and breast cancer cell lines .

properties

IUPAC Name

4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLPUVXBJHRFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144515
Record name Sulfaclozine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfaclozine

CAS RN

102-65-8
Record name Sulfaclozine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfaclozine [INN]
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Record name Sulfaclozine
Source EPA DSSTox
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Record name Sulfaclozine
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Record name SULFACLOZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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